molecular formula C19H24N4O3S3 B11463822 ethyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate

ethyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate

Cat. No.: B11463822
M. Wt: 452.6 g/mol
InChI Key: DCSASKXKKVSZTJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes multiple sulfur and oxygen atoms, as well as a tetrazatetracyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include the formation of the tetrazatetracyclo framework and the introduction of the sulfanyl and ethyl acetate groups. Reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the tetrazatetracyclo framework.

    Substitution: The ethyl acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for studying enzyme interactions or as a potential drug lead.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate depends on its interaction with molecular targets. The sulfanyl and tetrazatetracyclo groups may interact with enzymes or receptors, modulating their activity. Pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate is unique due to the presence of the ethyl acetate group, which can be modified to introduce various functional groups. This flexibility allows for the creation of a wide range of derivatives with potentially diverse applications.

Properties

Molecular Formula

C19H24N4O3S3

Molecular Weight

452.6 g/mol

IUPAC Name

ethyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate

InChI

InChI=1S/C19H24N4O3S3/c1-5-7-27-17-20-16-14(11-8-19(3,4)26-9-12(11)29-16)15-21-22-18(23(15)17)28-10-13(24)25-6-2/h5-10H2,1-4H3

InChI Key

DCSASKXKKVSZTJ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C4=NN=C(N41)SCC(=O)OCC

Origin of Product

United States

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